

Vorolanib with immune checkpoint inhibitors nivolumab pembrolizumab

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Compound Focus: Vorolanib

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Introduction & Scientific Rationale

The combination of **vorolanib**, a novel multi-target tyrosine kinase inhibitor (TKI), with immune checkpoint inhibitors (ICIs) like **nivolumab** (anti-PD-1) and **pembrolizumab** (anti-PD-1) represents an innovative approach to overcome resistance to immunotherapy in advanced solid tumors [1] [2]. **Vorolanib** inhibits vascular endothelial growth factor receptor (VEGF), platelet-derived growth factor receptor (PDGFR), and c-KIT, targeting key angiogenic pathways in the tumor microenvironment (TME) [1] [3].

Preclinically, anti-angiogenic agents can reverse VEGF-mediated immunosuppression, enhance T-cell infiltration, and normalize tumor vasculature, thereby potentially augmenting the efficacy of ICIs [4] [5]. This synergy provides a strong rationale for clinical evaluation of this combination strategy.

Summary of Clinical Evidence

Clinical trials have evaluated the safety and efficacy of **vorolanib** combined with nivolumab or pembrolizumab. The data is summarized in the table below.

Table 1: Clinical Trial Efficacy Outcomes of Vorolanib + ICI Combination

Cancer Type	Trial Phase / Cohort	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Key Findings & Comments
Advanced Solid Tumors (Various)	Phase 1b (NCT03511222) [1]	15.4% (2/13 pts)	30.8% (4/13 pts)	RP2D: Vorolanib 300 mg daily + CPI. Promising efficacy in select tumors (rectal squamous cell, SCLC).
Small Cell Lung Cancer (SCLC)	Phase 1/2 (Refractory) [3]	0% (0/18 pts)	11.1% (2/18 pts)	Limited activity in refractory SCLC.
NSCLC - IO Naive	Phase 1/2 (Refractory) [3]	33% (5/15 pts)	Not Reported	Encouraging activity in first-line setting.
NSCLC - Primary Refractory	Phase 1/2 (Refractory) [3]	5.9% (1/17 pts)	Not Reported	Limited efficacy in primary resistance.
NSCLC - Acquired Resistance	Phase 1/2 (Refractory) [3]	11.1% (2/18 pts)	Not Reported	Modest activity post-IO progression.
Thymic Carcinoma	Phase 1/2 (Refractory) [3]	11% (1/9 pts)	66.7% (6/9 pts)	High DCR warrants further study.

Table 2: Safety Profile and Dosing

Parameter	Details & Recommendations
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| **Recommended Phase 2 Dose (RP2D)** | **Vorolanib**: 300 mg, orally, once daily [1]. **Nivolumab**: 480 mg IV, Day 1 of each 28-day cycle, or 240 mg IV every 2 weeks [1] [3]. **Pembrolizumab**: 200 mg IV, Day 1 of each 21-day cycle [1]. | **Most Common TRAEs (Any Grade)** | Fatigue, lymphopenia, leukopenia, elevated transaminases (AST/ALT), diarrhea [1] [3]. | **Most Common Grade 3+ TRAEs** | Elevated transaminases, rectal hemorrhage, rash [1]. | **Dose-Limiting Toxicities (DLTs)** | Observed at **vorolanib** 400 mg dose;

included G3 AST elevation, G3 rectal hemorrhage, G3 rash [1]. | | **Unique Safety Considerations** | Transaminitis was more frequently observed in patients with thymic carcinoma [3]. Vigilant monitoring for immune-related adverse events (irAEs) is essential [6]. |

Detailed Experimental Protocol

This protocol outlines the key elements for administering **vorolanib** in combination with nivolumab or pembrolizumab, based on the established RP2D from clinical trials [1] [2] [3].

Patient Selection Criteria

- **Inclusion Criteria:**
 - Histologically confirmed advanced solid tumors (e.g., NSCLC, SCLC, thymic carcinoma, GI cancers).
 - ECOG Performance Status of 0 or 1.
 - Adequate bone marrow and organ function.
- **Exclusion Criteria:**
 - Active autoimmune disease requiring systemic immunosuppression.
 - Uncontrolled intercurrent illness or significant bleeding history.
 - Prior severe irAEs from checkpoint inhibitor therapy.

Treatment Plan & Dosing Schedule

- **Vorolanib:** 300 mg administered orally once daily, continuously.
- **Nivolumab Arm:** 480 mg administered intravenously on Day 1 of a 28-day cycle.
- **Pembrolizumab Arm:** 200 mg administered intravenously on Day 1 of a 21-day cycle.
- **Treatment Beyond Progression:** May be considered in patients with clinical benefit and stable condition, per investigator assessment [2].

Safety and Efficacy Monitoring

- **Assessment Schedule:**
 - **Baseline:** CT/MRI, blood work (CBC, comprehensive metabolic panel).
 - **Every 6-8 Weeks:** Radiographic tumor assessment per RECIST 1.1.

- **Each Cycle:** Clinical evaluation and laboratory tests for safety.
- **Management of Adverse Events:**
 - **Vorolanib-related Toxicity** (e.g., transaminitis): Dose interruption and/or modification; permanent discontinuation for severe or persistent cases.
 - **Immune-Related Adverse Events (irAEs):** Per institutional guidelines, involving corticosteroids (e.g., prednisone ≥ 1 mg/kg/day) and temporary withholding of ICI for grade ≥ 2 events [6].

The following diagram illustrates the synergistic mechanism of action and the core structure of the clinical protocol.

Safety Management & Protocol Notes

- **Dose Modifications:** The 300 mg daily dose of **vorolanib** was established as the RP2D; the 400 mg dose was associated with DLTs (transaminitis, hemorrhage) [1]. **Vorolanib** should be held for $\geq G2$ toxicities until resolution to $\leq G1$, then resumed at a reduced dose (e.g., 200 mg daily). Permanently discontinue for life-threatening toxicities.
 - **Unique Monitoring for Thymic Carcinoma:** Patients with thymic carcinoma may be at increased risk for transaminitis and should have liver function tests monitored closely [3].
 - **Immune-Related AE Vigilance:** Although the combination appears feasible, clinicians must maintain high suspicion for irAEs (e.g., pneumonitis, colitis, hepatitis, endocrinopathies) and manage them promptly per guidelines [6].
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Conclusion and Future Directions

The combination of **vorolanib** (300 mg daily) with nivolumab or pembrolizumab is a feasible regimen with a manageable safety profile and demonstrates promising clinical efficacy in specific tumor types, such as NSCLC and thymic carcinoma [1] [3]. The synergistic targeting of angiogenic and immune checkpoint pathways offers a compelling strategy to overcome resistance to ICIs.

Future efforts should focus on **biomarker-driven patient selection** (e.g., PD-L1 expression, TMB) and the evaluation of this combination in larger, randomized controlled trials across various malignancies to confirm its efficacy and refine its clinical application [4] [7].

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